![molecular formula C9H7FN2O B1343717 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde CAS No. 1000340-63-5](/img/structure/B1343717.png)
4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde
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Overview
Description
4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a derivative of the indazole family . Indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
The synthesis of indazoles, including 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, often involves multicomponent reactions (MCRs). These reactions offer access to complex molecules . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is characterized by the presence of a fluoro group and a methyl group attached to an indazole core . The indazole core itself is a bicyclic compound, consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis
Indazole derivatives, including 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, can undergo various chemical reactions. Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . They can also participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
Indazole derivatives are known for their application in dye-sensitized solar cells due to their highly conjugated structure. The 4-fluoro substitution on the indazole can enhance the electronic properties, making “4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde” a potential candidate for use in DSSCs as a photosensitizer .
Coordination Chemistry
The pyrazole moiety in indazoles allows them to coordinate with metal centers such as Ir, Ln, and Eu. This compound could be used to form either heteroleptic or homoleptic triplet photosensitizers, which are efficient in ligand to metal energy transfer processes .
Analytical Chemistry
Suppliers of “4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde” provide detailed analytical data such as NMR, HPLC, LC-MS, and UPLC, indicating its use in analytical chemistry for method development and validation .
Patent Applications
Patent databases mention indazole derivatives in the context of PD-L1 antagonists, suggesting that “4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde” could be involved in research related to inhibiting protein-protein interactions important in disease pathways .
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which 4-fluoro-7-methyl-1h-indazole-3-carbaldehyde is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Owing to the pyrazole moiety, 4-fluoro-1h-indazole, a related compound, can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
Indazole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might affect similar pathways.
Pharmacokinetics
Indazole derivatives are known to be biologically active compounds, suggesting that they have suitable adme properties for therapeutic applications .
Result of Action
Indazole derivatives are known to have various biologically vital properties, suggesting that 4-fluoro-7-methyl-1h-indazole-3-carbaldehyde might have similar effects .
Action Environment
It’s known that the nitrosation of indoles, a key step in the synthesis of indazole derivatives, can be carried out in a slightly acidic environment . This suggests that the action of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might also be influenced by the acidity of its environment.
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
4-fluoro-7-methyl-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVSRRPYMYSITR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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